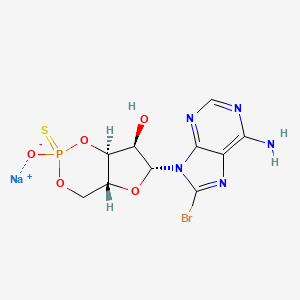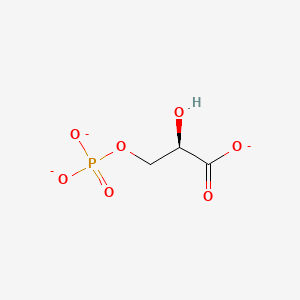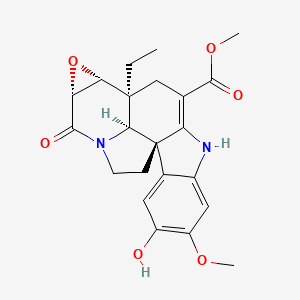
Rp-8-Brom-zyklisches AMPS (Natriumsalz)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt, also known as 8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt, is a useful research compound. Its molecular formula is C10H10BrN5NaO5PS and its molecular weight is 446.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der cAMP-Kinase in Zellkultur
Diese Verbindung ist ein potenter, membranpermeabler, metabolisch stabiler Inhibitor von cAMP-abhängigen Proteinkinasen. Sie wird verwendet, um die durch cAMP-abhängige Proteinkinase stimulierte Phosphorylierung des ersten Botenstoffs zu eliminieren .
Anwendung in der Krebsforschung
„Rp-8-Brom-zyklisches AMPS“ wurde in der Krebsforschung verwendet. Es hemmt die Proliferation von HL-60-Leukämiezellen .
Anwendung bei Zelldifferenzierung und Apoptose
Diese Verbindung erhöht die Differenzierung und induziert Apoptose in einer Ösophaguskarzinomzelllinie .
Anwendung in der Pluripotenzforschung
“8-Bromo-cAMP” verstärkt in Kombination mit VPA (Valproinsäure) die Induktion der Pluripotenz in humanen Fibroblastenzellen .
Anwendung in der Gefäßforschung
Es induziert die Relaxation isolierter Kaninchen-Carotis- oder Nierenarterienringe, die zuvor mit Phenylephrin kontrahiert wurden .
Wirkmechanismus
Target of Action
The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt or Rp-8-bromo-Cyclic AMPS, is cAMP-dependent protein kinases (PKAs) . PKAs play a crucial role in cellular signaling and are involved in a variety of biological processes, including cell growth, differentiation, and memory formation .
Biochemical Pathways
The action of Rp-8-bromo-Cyclic AMPS primarily affects the cAMP signaling pathway . By acting as an antagonist of PKAs, it can modulate the downstream effects of this pathway, which include a wide range of cellular responses such as gene transcription, ion channel conductance, and apoptosis .
Result of Action
The molecular and cellular effects of Rp-8-bromo-Cyclic AMPS’s action are primarily related to its antagonistic activity against PKAs. By inhibiting these kinases, it can modulate the cAMP-dependent cellular responses, potentially leading to changes in gene transcription, ion channel conductance, and apoptosis .
Eigenschaften
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLJCVVXRNYGJ-QKAIHBBZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Rp-8-Bromo-Cyclic AMPS in human trophoblast syncytium formation?
A1: Rp-8-Bromo-Cyclic AMPS acts as a cyclic AMP antagonist. [] The study demonstrated that this compound impairs cell fusion in human trophoblast cells, highlighting the importance of the cyclic AMP pathway in syncytium formation. [] While the exact mechanism of action of Rp-8-Bromo-Cyclic AMPS in this specific context requires further investigation, its antagonist activity suggests it may interfere with the binding of cyclic AMP to its target, potentially disrupting downstream signaling cascades essential for cell fusion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)




![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)

